Methyl 3-hydroxy-2-methylbutanoate
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Overview
Description
Methyl 3-hydroxy-2-methylbutanoate is a natural product found in Ipomoea muricata and Ipomoea capillacea with data available.
Scientific Research Applications
Enantiomers in Wine
- Chemical and Sensory Characteristics : Research on ethyl 2-hydroxy-3-methylbutanoate, a compound related to Methyl 3-hydroxy-2-methylbutanoate, focuses on its chemical and sensory characteristics in wines. This compound, identified as a potential marker of lactic acid bacteria esterase activity, is found predominantly as the R enantiomer in red and white wines. Sensory tests showed no significant difference in contributing to the fruity aroma of red wine, indicating its limited direct effect on aroma modulation in wines (Gammacurta et al., 2018).
Formation in Alcoholic Beverages
- Presence in Wines and Beers : A study for quantitative determination of hydroxy acids, including compounds similar to this compound, in wines and other alcoholic beverages, revealed their significant sensory effects. Concentrations of related hydroxy acids were found in varying levels in wines and beers, but not in distilled spirits (Gracia-Moreno et al., 2015).
Bacterial Strain Applications
- Bacterial Reduction for Synthesis : Research involving more than 450 bacterial strains investigated their ability to reduce ethyl 2-methyl-3-oxobutanoate to ethyl 3-hydroxy-2-methylbutanoate. Several strains were found to yield the product with a syn configuration, demonstrating the potential for bacterial applications in synthesizing compounds like this compound (Miya et al., 1996).
Thermolysis and Pyrolysis Studies
- Thermolysis Reaction Study : The thermolysis reactions of compounds including Methyl 3-hydroxy-3-methylbutanoate, a structurally similar compound, were studied theoretically. This provided insights into the reaction mechanisms and kinetic parameters, relevant for understanding the thermal behavior of this compound (Sánchez et al., 2004).
- Pyrolysis Kinetics : Another study focused on the pyrolysis kinetics of ethyl 3-hydroxy-3-methylbutanoate, which is closely related to this compound. This research provides valuable data on the reaction kinetics and mechanisms at various temperatures and pressures, contributing to a broader understanding of the compound's thermal stability (Dominguez et al., 1996).
Synthesis and Stability Studies
- Asymmetric Synthesis : The asymmetric synthesis of compounds with structures similar to this compound was investigated, utilizing bakers' yeast reductase. This study highlights methods for producing optically active β-hydroxy esters, relevant for the synthesis of this compound (Kawai et al., 1998).
- Stability Constants with Lanthanons : Research on the stability constants of complexes formed with α-hydroxycarboxylic acids, including compounds structurally related to this compound, with trivalent lanthanons, provides insight into the stability and reactivity of such complexes (Paul & Powell, 1965).
Mechanism of Action
. The primary targets of this compound are not well-documented in the literature, and further research is needed to identify its specific targets and their roles.
Mode of Action
It is a derivative of butyric acid , which is known to have various biological activities.
Biochemical Pathways
As a derivative of butyric acid
Pharmacokinetics
Its molecular weight is 132.1577 , which might influence its bioavailability and pharmacokinetic properties
Biochemical Analysis
Biochemical Properties
Methyl 3-hydroxy-2-methylbutanoate is involved in the catabolism of isoleucine, as well as presumably beta-oxidation of fatty acids and ketogenesis
Cellular Effects
As a β-hydroxy carboxylic acid, it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the catabolism of isoleucine, as well as presumably beta-oxidation of fatty acids and ketogenesis
Properties
IUPAC Name |
methyl 3-hydroxy-2-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(5(2)7)6(8)9-3/h4-5,7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJMPYODEQVBEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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